
1-Chloro-4-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a chlorinated derivative of phenylnaphthalene, characterized by a chlorine atom attached to the first carbon of the naphthalene ring and a phenyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylnaphthalene can be synthesized through several methods. One common route involves the reaction of 4-chloro-1-naphthalenyl ester with trimethyl(phenyl)tin in the presence of a palladium catalyst . Another method includes the use of methanesulfonic acid and 1,1,1-trifluoro-4-chloro-1-naphthalenyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions include substituted naphthalenes, quinones, and hydrogenated naphthalenes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-4-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-chloro-4-phenylnaphthalene involves its interaction with various molecular targets. The chlorine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action include electrophilic aromatic substitution and coordination with metal catalysts .
Comparación Con Compuestos Similares
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but contains an ethynyl group instead of a naphthalene ring.
1-Phenylnaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Contains a chlorine atom but lacks the phenyl group, affecting its chemical properties and applications.
Uniqueness: 1-Chloro-4-phenylnaphthalene is unique due to the presence of both a chlorine atom and a phenyl group on the naphthalene ring, which enhances its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C16H11Cl |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
1-chloro-4-phenylnaphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |
Clave InChI |
YXXIWTMWYYBOPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


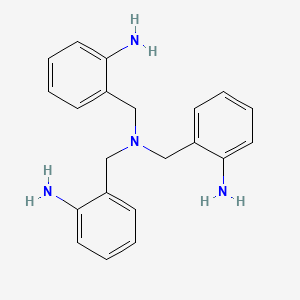
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)

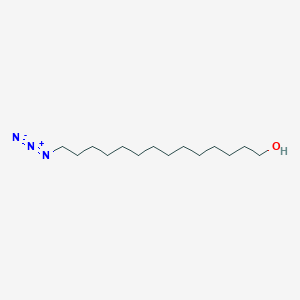
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
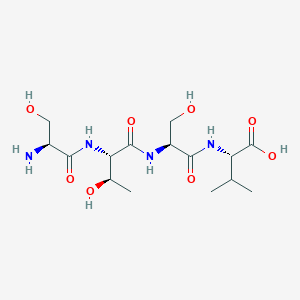
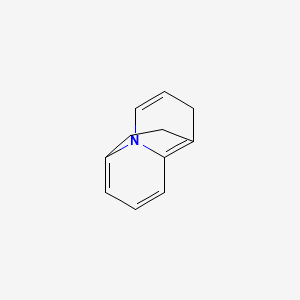

![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
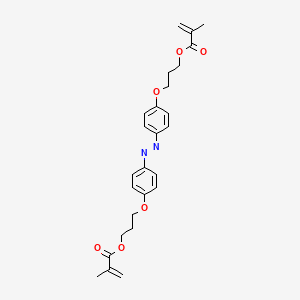
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
